molecular formula C13H18O9 B13818856 2,3,4,5-Tetra-O-acetyl-D-ribose CAS No. 30571-54-1

2,3,4,5-Tetra-O-acetyl-D-ribose

Cat. No.: B13818856
CAS No.: 30571-54-1
M. Wt: 318.28 g/mol
InChI Key: ZYPMNZKYVVSXOJ-XQQFMLRXSA-N
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Description

2,3,4,5-Tetra-O-acetyl-D-ribose (CAS 30571-54-1) is a protected form of D-ribose where all four hydroxyl groups are acetylated. This peracetylated derivative is a versatile, key synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C13H18O9 and a molecular weight of 318.28 g/mol, it is designed to facilitate the synthesis of complex molecules while protecting the reactive sugar backbone . Its primary research value lies in the synthesis of nucleoside analogues and acyclic nucleosides, which are crucial for developing new antiviral and chemotherapeutic agents . The compound serves as a critical building block in mercuric-ion promoted condensations with nucleobases like 6-chloropurine, enabling the creation of novel, separable diastereomers for drug discovery programs . Furthermore, it is a fundamental starting material in glycosylation reactions and the synthesis of protected ribofuranose derivatives, which are pivotal for constructing nucleoside architectures under various catalytic conditions . By providing a protected and activated ribose scaffold, this compound allows researchers to investigate intricate biochemical pathways and develop new bioconjugates. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

30571-54-1

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate

InChI

InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1

InChI Key

ZYPMNZKYVVSXOJ-XQQFMLRXSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2,3,4,5 Tetra O Acetyl D Ribose and Its Anomers

Classical Chemical Synthesis Routes from D-Ribose

The conversion of D-ribose into its peracetylated form is a cornerstone of carbohydrate chemistry, providing a stable intermediate for further transformations.

Multi-step Acetylation and Acetal (B89532) Formation Strategies

The chemical synthesis of 2,3,4,5-Tetra-O-acetyl-D-ribose from D-ribose typically involves a series of chemical transformations that include acetal formation, acetylation, and acetolysis. One established strategy begins with the formation of a cyclic acetal of D-ribose to protect specific hydroxyl groups, followed by acetylation of the remaining free hydroxyls. The final step involves acetolysis to replace the acetal with acetyl groups, yielding the fully acetylated product. google.com

The mechanism of acetal formation from an aldehyde or ketone (present in the open-chain form of ribose) requires an alcohol and an acid catalyst. youtube.comyoutube.com The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. youtube.comyoutube.com Subsequent proton transfers lead to the formation of a hemiacetal. youtube.comyoutube.com Under acidic conditions, the hydroxyl group of the hemiacetal is protonated, allowing it to leave as a water molecule and form a resonance-stabilized oxocarbenium ion. youtube.com A second molecule of alcohol attacks this electrophile, and a final deprotonation step yields the stable acetal. youtube.comyoutube.com This multi-step process is reversible. youtube.com

Optimization of Reaction Conditions and Yields for 2,3,4,5-Tetra-O-acetyl-D-ribose Synthesis

The table below summarizes typical reaction conditions for the synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, an enantiomer of the D-form.

ParameterCondition
Starting MaterialL-Ribose
ReagentsAcetic Acid, Sulfuric Acid, Acetic Anhydride (B1165640)
Temperature20±5°C
Key StepsAcetal formation, Acetylation, Acetolysis
Overall Yield (β-anomer)57% (after recrystallization)

This data is based on a described synthesis for the L-enantiomer and provides a reference for the D-enantiomer synthesis. google.com

Further modifications in synthetic routes for related deoxy-ribose derivatives have also focused on improving yields and utilizing more cost-effective and less hazardous reagents. For example, in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, various activating and reducing agents were tested to optimize the deoxygenation step, with sodium borohydride (B1222165) proving to be a simple and effective choice. researchgate.net

Control and Separation of Anomers in 2,3,4,5-Tetra-O-acetyl-D-ribose Synthesis

A significant challenge in the synthesis of acetylated ribofuranose is the formation of a mixture of anomers (α and β isomers). The synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, for example, typically yields a molar mixture of β- and α-anomers, with the ratio of β to α ranging from 2:1 to 3:1. google.com While the β-anomer is often the desired product for subsequent reactions, such as the synthesis of nucleoside analogues, its separation from the α-anomer can be problematic. google.comnih.gov

Enzymatic Synthesis and Regioselective Functionalization

Biocatalysis presents a powerful alternative to classical chemical methods, often providing high selectivity under mild reaction conditions.

Biocatalytic Approaches for Targeted Acetylation and Deacetylation of D-Ribose Derivatives

Enzymes, particularly lipases, are widely used in organic synthesis for their ability to perform regio-, chemo-, and enantioselective transformations. nih.gov These biocatalysts can be employed for the targeted acetylation of specific hydroxyl groups on the ribose ring or for the selective deacetylation of a peracetylated sugar. This high degree of selectivity is often difficult to achieve with conventional chemical methods. An efficient biocatalytic methodology has been developed for the separation of anomers of O-aryl α,β-d-ribofuranosides, which are structurally related to the title compound. nih.gov This approach leverages the enzyme's ability to selectively act on one anomer in a mixture, facilitating their separation. nih.gov

Lipase-Mediated Transformations of Peracetylated Ribofuranose

Lipases have demonstrated remarkable regioselectivity in the transformation of acetylated ribose derivatives. In one study, the incubation of a mixture of peracetylated O-aryl α,β-d-ribofuranosides with an immobilized lipase (B570770) (Lipozyme® TL IM) resulted in the highly selective deacetylation of only the primary C-5'-O-acetoxy group of the α-anomer. nih.gov The acetoxy groups at the secondary positions of the α-anomer, as well as all the acetoxy groups of the β-anomer, remained unaffected. nih.gov This selective enzymatic hydrolysis provides a practical method for separating the two anomers, which is otherwise very difficult by standard chromatographic techniques. nih.gov This specificity highlights the potential of lipase-mediated transformations for the controlled modification of complex molecules like 2,3,4,5-Tetra-O-acetyl-D-ribose. nih.gov

The table below details the findings of the lipase-mediated deacetylation.

SubstrateEnzymeSelectivityOutcome
2,3,5-tri-O-acetyl-1-O-aryl-α,β-d-ribofuranosideLipozyme® TL IM (immobilized)Selective deacetylation of the C-5'-O-acetoxy group of the α-anomer onlyEfficient separation of α- and β-anomers

This data is based on a study of O-aryl d-ribofuranosides. nih.gov

Advances in Scalable and Efficient Synthetic Protocols for 2,3,4,5-Tetra-O-acetyl-D-ribose

The synthesis of 2,3,4,5-Tetra-O-acetyl-D-ribose, a fully protected derivative of D-ribose in its pyranose form, is a critical process for various applications in carbohydrate chemistry and the synthesis of bioactive molecules. Advances in synthetic methodologies have focused on improving efficiency, scalability, and stereoselectivity to yield the desired anomers. These protocols often involve the acetylation of D-ribose or its derivatives under various catalytic conditions.

A common approach to the synthesis of acetylated sugars is the per-O-acetylation of the parent monosaccharide. In the case of D-ribose, this can be achieved using acetic anhydride in the presence of a catalyst. One study explored a greener approach using 13X/KCl molecular sieves as a heterogeneous catalyst for the per-O-acetylation of several natural carbohydrates, including D-ribose. scielo.br This method offers an alternative to the traditional use of pyridine (B92270), which is toxic. When applied to D-ribose, the reaction with a 20-fold excess of acetic anhydride in the presence of pyridine at 25°C for 24 hours resulted in a mixture of α- and β-anomers of the per-O-acetylated product in a 64% yield. scielo.br While this demonstrates a scalable and more environmentally friendly option, the separation of the resulting pyranose and furanose isomers can be challenging.

Another strategy involves a multi-step synthesis starting from D-ribose. For instance, a process for producing the L-enantiomer, 1,2,3,5-tetra-O-acetyl-L-ribofuranose, has been detailed, which involves the formation of a methyl ribofuranoside, followed by acetylation and acetolysis. google.com A similar strategy has been proposed for the D-enantiomer, involving acetal formation, acetylation with acetic anhydride in pyridine, and subsequent acetolysis in acetic acid and acetic anhydride with a sulfuric acid catalyst. google.com This method, however, primarily yields the furanose form.

The synthesis of the pyranose form, specifically Tetra-O-acetyl-β-D-ribopyranose, has been confirmed through enzymatic hydrolysis studies. In these studies, Tetra-O-acetyl-β-D-ribopyranose was subjected to regioselective enzymatic deacetylation at the anomeric center using various hydrolases, such as esterase from rabbit serum, porcine pancreatic lipase, and porcine liver esterase, to produce 2,3,4-tri-O-acetyl-β-D-ribopyranose as the main product. researchgate.net This demonstrates that the pyranose tetraacetate can be synthesized and isolated.

For the preparation of specific anomers, kinetic control of the acetylation reaction is crucial. The acetylation of 4-chloro-4-deoxy-D-galactopyranose, for example, has been shown to be kinetically controlled, where the anomeric configuration of the starting sugar dictates the configuration of the acetylated product. nih.gov This principle can be applied to the synthesis of specific anomers of 2,3,4,5-Tetra-O-acetyl-D-ribose, provided the anomeric forms of D-ribose can be effectively separated or controlled during the reaction.

The following table summarizes various synthetic protocols related to the acetylation of D-ribose and other relevant sugars, highlighting the reaction conditions and outcomes.

Table 1: Synthetic Protocols for Acetylated Ribose and Related Sugars

Starting Material Reagents and Conditions Product Yield Reference
D-Ribose Acetic anhydride (20 equiv.), pyridine, 25°C, 24 h Per-O-acetylated D-ribose (α/β anomers) 64% scielo.br
Tetra-O-acetyl-β-D-ribopyranose Esterase from rabbit serum, porcine pancreatic lipase, or porcine liver esterase 2,3,4-tri-O-acetyl-β-D-ribopyranose - researchgate.net
L-Ribose 1. Methanol (B129727), HCl; 2. Acetic anhydride, pyridine; 3. Acetic acid, acetic anhydride, H₂SO₄ 1,2,3,5-tetra-O-acetyl-L-ribofuranose (α/β anomers) 57% (pure β-anomer after recrystallization) google.com
4-Chloro-4-deoxy-D-galactopyranose Acetylation 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose (α or β anomer depending on starting material) - nih.gov
D-Xylose Multi-step synthesis including acetylation and acetolysis 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose 36% overall nih.gov
D-Mannose Multi-step synthesis including per-O-acetylation with Ac₂O-I₂ 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose 12-16% overall from D-mannose nih.gov
D-Galactosamine hydrochloride 1. CF₃(CF₂)₃SO₂N₃, CuSO₄·5H₂O, NaHCO₃; 2. Ac₂O, pyridine 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-D-Galactopyranose 60-63% csic.es

Derivatization and Advanced Chemical Transformations of 2,3,4,5 Tetra O Acetyl D Ribose

Regioselective Deacetylation Strategies of 2,3,4,5-Tetra-O-acetyl-D-ribose.researchgate.netccsenet.orgurmia.ac.ir

The selective removal of acetyl groups from peracetylated ribose is a critical step in the synthesis of tailored carbohydrate structures. Both chemical and enzymatic methods have been developed to achieve this, offering varying degrees of regioselectivity.

Chemical Methods for Selective Deacylation of Acetylated Ribose.urmia.ac.ir

A variety of chemical reagents have been employed for the regioselective deacetylation of acetylated sugars. urmia.ac.ir One reported method for the anomeric deacetylation of fully acetylated carbohydrates utilizes magnesium oxide (MgO) in methanol (B129727). urmia.ac.ir This approach offers a convenient and environmentally benign option, avoiding the use of more toxic and expensive reagents. urmia.ac.ir The reaction is typically carried out by stirring the fully acetylated sugar with MgO in methanol at a slightly elevated temperature. urmia.ac.ir Other reagents that have been historically used for anomeric deacetylation include butylamine, ammonia, bis(tributyltin) oxide, and various Lewis acids. urmia.ac.ir

Enzymatic Regioselective Hydrolysis of Acetyl Groups in Ribose Derivatives.researchgate.net

Enzymatic methods provide a powerful and highly selective alternative to chemical deacetylation. Lipases and esterases are commonly used to catalyze the regioselective hydrolysis of acetyl groups in peracetylated carbohydrates. researchgate.netnih.gov For instance, the hydrolysis of tetra-O-acetyl-β-D-ribopyranose has been achieved using enzymes such as rabbit serum esterase, porcine pancreatic lipase (B570770) (PPL), and porcine liver esterase (PLE). researchgate.net These enzymatic reactions have demonstrated a high degree of regioselectivity, primarily targeting the anomeric acetyl group to yield 2,3,4-tri-O-acetyl-β-D-ribopyranose. researchgate.net

In the case of the furanose form, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, enzymatic deacetylation can also be highly specific. The lipase from Candida rugosa has been successfully used to catalyze the regioselective deacetylation at the 5-position, providing a convenient one-step synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose. nih.govchemicalbook.com This selectivity for the primary acetyl group is a common feature of many lipase-catalyzed deacylations of peracetylated sugars. researchgate.net

Table 1: Enzymatic Hydrolysis of Tetra-O-acetyl-β-D-ribopyranose

Enzyme Substrate Amount (mg) Enzyme Amount (mg or mL) Buffer Volume (mL) Reaction Time (h) Yield of 2,3,4-tri-O-acetyl-β-D-ribopyranose (%)
Rabbit Serum (RS) Esterase 100 500 mL 7.5 8 45
Porcine Pancreatic Lipase (PPL) 50 6 mg 5 3 37
Porcine Liver Esterase (PLE) 50 0.5 mg 5 1.5 40

This table is based on data from a study on the enzymatic hydrolysis of acetylated D-ribose derivatives. researchgate.net

Introduction of Modified Functional Groups on the Ribose Scaffold

The introduction of various functional groups onto the ribose ring expands its chemical diversity and allows for the synthesis of analogs with unique properties.

Deoxygenation Reactions at Specific Positions of Ribose.researchgate.netepa.gov

The synthesis of deoxyribose derivatives is of significant interest, particularly for the preparation of nucleoside analogs. A notable method involves a unique carbonyl translocation process starting from D-ribose. researchgate.netepa.gov This radical reaction not only inverts the stereochemistry from the D- to the L-form but also achieves deoxygenation at the C-2 position in a single step. researchgate.netepa.gov This provides a practical route to 2-deoxy-L-sugar derivatives. researchgate.netepa.gov Another approach to deoxygenation involves the reductive displacement of a sulfonyloxy group. For example, methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside can be deoxygenated at the 5-position using hydride reagents. nih.gov

Preparation of Ribose Derivatives with Halogen, Azido (B1232118), or other Substituents.nih.gov

The introduction of halogen and azido groups onto the ribose scaffold is crucial for the synthesis of many modified nucleosides. A key intermediate, 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine, can be converted to the corresponding 2,6-diazido derivative through a nucleophilic aromatic substitution (SNAr) reaction with sodium azide. nih.gov This diazido compound serves as a versatile precursor for further transformations. For example, the azido group at the C6 position can be selectively reduced to an amino group. nih.gov Furthermore, the azido groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to introduce triazolyl moieties. nih.gov

Synthesis of Dithioacetal Derivatives of 2,3,4,5-Tetra-O-acetyl-D-ribose.rsc.org

The reaction of D-ribose tetraacetates with methanethiol (B179389) in the presence of a Lewis acid like zinc chloride leads to the formation of dithioacetal derivatives. rsc.org When 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose is treated with methanethiol, followed by deacetylation, it yields methyl 1,5-dithio-β-D-ribopyranoside among other products. rsc.org Similarly, the reaction of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under these conditions can lead to D-ribose dimethyl dithioacetal. rsc.org These reactions highlight a novel pathway for introducing sulfur into the ribose ring system. rsc.org

Formation of Ring-Modified or Opened Ribose Derivatives

The furanose ring of 2,3,4,5-Tetra-O-acetyl-D-ribose, while generally stable, can be induced to open, leading to acyclic (chain-form) ribose derivatives. These transformations are pivotal for certain synthetic goals, such as the inversion of stereochemistry to produce L-sugars or the formation of dithioacetal derivatives, which are versatile intermediates in carbohydrate chemistry.

One of the most significant transformations involving a ring-opened derivative of acetylated ribose is the synthesis of L-ribose from the readily available D-ribose. This multi-step process hinges on the formation of an acyclic, protected ribitol (B610474) derivative, which allows for the chemical differentiation and modification of the terminal carbon atoms (C1 and C5). google.comucla.edu

A key strategy to achieve this begins with the selective protection of the primary hydroxyl group at C5 of D-ribose, followed by the reduction of the anomeric carbon. This reduction of the hemiacetal functionality effectively opens the ring to form a linear polyol. Subsequent acetylation of the free hydroxyl groups yields a peracetylated, acyclic intermediate. google.comucla.edu This intermediate can then undergo further transformations. For instance, selective deprotection of the C5 protecting group, followed by oxidation of the newly freed primary alcohol to an aldehyde, and subsequent manipulation of the C1 end, ultimately yields L-ribose derivatives. google.comucla.edu

Table 1: Synthesis of L-Ribose 2,3,4,5-Tetraacetate from D-Ribose

This interactive table summarizes the key steps, reagents, and reported yields for the synthesis of the acyclic L-ribose tetraacetate.

StepStarting MaterialReagents/ConditionsProductYieldReference
1D-RiboseTrityl chloride, Pyridine (B92270)5-O-Trityl-D-ribose70% google.com
25-O-Trityl-D-riboseSodium borohydride (B1222165)5-O-Trityl-ribitol- google.com
35-O-Trityl-ribitolAcetic anhydride (B1165640), Pyridine1,2,3,4-Tetra-O-acetyl-5-O-trityl-ribitol85% (from 5-O-Trityl-D-ribose) google.com
41,2,3,4-Tetra-O-acetyl-5-O-trityl-ribitolFormic acid1,2,3,4-Tetra-O-acetyl-ribitol91% google.com
51,2,3,4-Tetra-O-acetyl-ribitolSwern Oxidation (Oxalyl chloride, DMSO, Triethylamine)L-Ribose 2,3,4,5-tetraacetate86% google.com

Another important class of ring-opened ribose derivatives is the dithioacetals. These compounds are typically formed by the reaction of a sugar with a thiol in the presence of an acid catalyst. This reaction opens the hemiacetal ring and installs a dithioacetal group at C1. While often performed on unprotected or selectively protected ribose, the formation of these acyclic structures is a fundamental ring-opening transformation. madridge.orgepa.gov For example, D-ribose diethyl dithioacetal derivatives have been synthesized and used as precursors in various synthetic campaigns. madridge.org The resulting acyclic dithioacetal can then be subjected to further modifications, such as benzoylation, to protect the hydroxyl groups for subsequent reactions. epa.gov

Applications of 2,3,4,5 Tetra O Acetyl D Ribose in Advanced Organic and Bioorganic Synthesis

Utility as a Precursor in Nucleoside Synthesis

The synthesis of nucleosides, the fundamental building blocks of nucleic acids like DNA and RNA, represents a cornerstone of medicinal chemistry and molecular biology. madridge.org 2,3,4,5-Tetra-O-acetyl-D-ribose serves as a crucial precursor in this field, enabling the construction of both natural and modified nucleosides with diverse therapeutic applications. ontosight.aimadridge.org

The key step in nucleoside synthesis is the formation of a glycosidic bond between the anomeric carbon of the ribose sugar and a nitrogen atom of a nucleobase (purine or pyrimidine). nih.gov The Vorbrüggen glycosylation is a widely employed method for this transformation, and 2,3,4,5-Tetra-O-acetyl-D-ribose is a common glycosyl donor in this reaction. researchgate.netnih.gov

In a typical Vorbrüggen protocol, a silylated nucleobase is reacted with an acylated sugar, such as 2,3,4,5-Tetra-O-acetyl-D-ribose, in the presence of a Lewis acid catalyst. nih.gov Common catalysts include tin(IV) chloride (SnCl4) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netresearchgate.net The reaction proceeds through the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the nucleobase. nih.gov

For instance, the synthesis of pyrimidine (B1678525) nucleosides can be achieved by reacting 2,3,4,5-Tetra-O-acetyl-D-ribose with a pyrimidine base. chemrxiv.org Similarly, purine (B94841) nucleosides can be synthesized using this methodology. nih.gov The acetyl protecting groups on the ribose moiety are instrumental in these reactions as they influence the reactivity and stereochemical outcome of the glycosylation. They are typically removed in a final deprotection step to yield the desired nucleoside. ffame.org

CatalystNucleobase TypeSolventReference
TMSOTfPurineAcetonitrile (B52724) researchgate.net
SnCl4PyrimidineDichloroethane nih.gov
Triflic AcidPurineAcetonitrile researchgate.net

Interactive Data Table: Common Conditions for Vorbrüggen Glycosylation using 2,3,4,5-Tetra-O-acetyl-D-ribose.

A critical aspect of nucleoside synthesis is controlling the stereochemistry at the anomeric center (C1' of the ribose). nih.gov Naturally occurring nucleosides possess a β-configuration, and achieving high stereoselectivity for the desired anomer is a significant challenge. researchgate.net The acetyl protecting groups on 2,3,4,5-Tetra-O-acetyl-D-ribose play a crucial role in directing the stereochemical outcome of the glycosylation reaction through neighboring group participation. nih.gov

The acetyl group at the C2 position can participate in the reaction by forming a transient cyclic acyloxonium ion intermediate. This intermediate shields one face of the ribose ring, leading to the preferential attack of the nucleobase from the opposite face, resulting in the formation of the 1,2-trans product, which corresponds to the desired β-anomer. nih.gov

However, the choice of Lewis acid catalyst and solvent can also significantly influence the anomeric ratio (α vs. β). frontiersin.orgmdpi.com For instance, under kinetically controlled conditions with certain Lewis acids, the N7-isomer of guanine (B1146940) nucleosides can be selectively formed, while thermodynamically controlled conditions can favor the N9-isomer. researchgate.net Machine learning models are now being developed to predict the anomeric selectivity of glycosylation reactions based on various reaction parameters. nih.gov

2,3,4,5-Tetra-O-acetyl-D-ribose is not only used for the synthesis of natural nucleosides but is also a key starting material for a vast array of nucleoside analogs with potent biological activities. madridge.org These analogs often feature modifications to the ribose sugar or the nucleobase, leading to compounds with antiviral, anticancer, or other therapeutic properties. madridge.orgusbio.net

For example, it has been used in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a pyrimidine nucleoside analog. nih.gov Furthermore, it is a precursor for the synthesis of 4'-thionucleosides, where the ring oxygen of the ribose is replaced by sulfur, a modification known to impart favorable pharmacokinetic properties. nih.gov The synthesis of fluorinated nucleoside analogs, which often exhibit enhanced biological activity and metabolic stability, also frequently employs acetylated ribose derivatives. usbio.netacs.org The versatility of 2,3,4,5-Tetra-O-acetyl-D-ribose allows for the introduction of various functional groups and structural modifications, leading to the discovery of novel therapeutic agents. madridge.orgffame.org

Nucleoside Analog ClassTherapeutic AreaReference
L-Nucleoside AnalogsAntiviral madridge.org
Fluorinated NucleosidesAntiviral, Anticancer usbio.netacs.org
4'-ThionucleosidesAntiviral, Anticancer nih.govnih.gov
Carbocyclic NucleosidesAntiviral researchgate.net

Interactive Data Table: Examples of Biologically Active Nucleoside Analogs Derived from Ribose Precursors.

Contribution to Oligosaccharide Synthesis and Glycoconjugate Chemistry

Beyond nucleosides, 2,3,4,5-Tetra-O-acetyl-D-ribose is a valuable building block in the synthesis of oligosaccharides and glycoconjugates. researchgate.netopenochem.org Oligosaccharides are complex carbohydrates involved in numerous biological processes, and their synthesis is a challenging endeavor.

The acetylated ribose can be selectively deprotected at specific positions to allow for the formation of glycosidic linkages with other sugar units. For instance, enzymatic deacetylation can be used to selectively remove the acetyl group at the 5-position, providing a free hydroxyl group for further glycosylation. openochem.org This regioselective control is crucial for the construction of complex oligosaccharide structures.

Application as a Chiral Building Block in Complex Natural Product Synthesis

The inherent chirality of 2,3,4,5-Tetra-O-acetyl-D-ribose makes it an excellent starting material in the "chiral pool" approach to the asymmetric synthesis of complex natural products. nih.govnih.gov This strategy utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule, avoiding the need for asymmetric catalysts or chiral resolutions.

D-ribose, and by extension its acetylated form, provides a scaffold with multiple stereocenters that can be manipulated and incorporated into the final natural product. This approach has been successfully employed in the synthesis of various complex molecules, demonstrating the strategic importance of chiral building blocks derived from natural sugars.

Strategic Importance in Chemical Glycobiology Research

Chemical glycobiology is a field that employs chemical tools to study the structure and function of carbohydrates in biological systems. 2,3,4,5-Tetra-O-acetyl-D-ribose plays a significant role in this area by providing access to a variety of modified sugars and glycoconjugates that can be used as probes to investigate biological processes. nih.govresearchgate.net For example, it can be used to synthesize analogs of ADP-ribose, a molecule involved in post-translational modifications that regulate various cellular functions. researchgate.net By introducing modifications through the use of acetylated ribose, researchers can dissect the mechanisms of enzymes involved in these pathways and develop inhibitors with therapeutic potential.

Development of Inhibitors and Probes Utilizing Ribose Analogs

The strategic modification of the ribose scaffold is a cornerstone in the development of potent and selective inhibitors and molecular probes for various biological targets. The compound 2,3,4,5-Tetra-O-acetyl-D-ribose, along with its related acetylated isomers, serves as a crucial and versatile starting material in the synthesis of these complex molecules. The acetyl groups act as protecting groups for the hydroxyl functionalities of the ribose sugar, allowing for precise chemical manipulations at other positions before their removal under mild conditions. This control is paramount in the construction of ribose analogs designed to probe or inhibit specific enzymes and receptors.

In the quest for novel therapeutics, researchers frequently turn to modifying the ribose moiety of nucleosides to enhance their biological stability and receptor affinity. nih.gov The synthesis of ribose-modified nucleotide analogues, for instance, often commences from acetylated ribose derivatives. These synthetic routes enable the introduction of significant structural changes to the sugar ring, such as altering the ring pucker conformation, expanding or contracting the ring, and introducing heteroatoms. nih.gov

One notable area of application is in the development of inhibitors for enzymes like CD38, a transmembrane glycoprotein (B1211001) involved in calcium signaling and NAD+ metabolism. The synthesis of N1-ribosyl-inosine analogues as potential CD38 inhibitors has been accomplished using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. mdpi.com In these syntheses, the acetylated ribose is coupled with a modified nucleobase, followed by a series of deprotection and modification steps to yield the final inhibitor candidate. mdpi.com

The following table summarizes the use of acetylated ribose in the synthesis of specific inhibitor precursors:

Starting MaterialSynthetic TargetApplication
1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseN1-(2′,3′,5′-Tri-O-acetyl-β-D-ribofuranosyl)-N9-tert-butyldimethylsilyloxymethyl-8-bromohypoxanthineIntermediate for CD38 inhibitors mdpi.com
1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseN1-(2″,3″,5″-Tri-O-acetyl-β-D-ribofuranosyl)-2′,3′,5′-tri-O-acetyl-8-bromoinosineIntermediate for N1-Ribosyl-Inosine Analogues mdpi.com
1,2,3,5-tetra-O-acetyl-β-l-ribofuranoseN1-glycosylated 8-bromohypoxanthine (B1496474) derivativePrecursor for L-configuration ribose fragments in CD38 inhibitors mdpi.com

Furthermore, the development of ligands for purinergic receptors, such as the P2Y1 receptor, has benefited from the use of ribose analogs. Modifications to the ribose portion of adenosine (B11128) bisphosphate analogues have been explored to enhance antagonist potency and selectivity. nih.gov These structural alterations, which include carbocyclic modifications and changes in ring size, are facilitated by starting with appropriately protected ribose derivatives. nih.gov The goal of these modifications is often to move away from the natural nucleotide structure to improve stability against degradation by enzymes. nih.gov

The synthesis of these advanced ribose analogs often involves multi-step chemical transformations. For example, the synthesis of N1-glycosylated compounds can be achieved by reacting a protected nucleobase with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). mdpi.com The acetyl protecting groups are typically removed later in the synthetic sequence using methods such as treatment with methanolic ammonia. mdpi.com

The research findings in this area underscore the indispensability of acetylated ribose compounds as foundational building blocks in medicinal chemistry and bioorganic synthesis for the creation of sophisticated molecular tools to study and modulate biological systems.

Mechanistic and Theoretical Investigations of 2,3,4,5 Tetra O Acetyl D Ribose Reactivity

Electron-Induced Reactions and Modeling of Sugar Behavior in DNA

The sugar-phosphate backbone of DNA is a critical target for radiation-induced damage. Understanding the response of the sugar component, D-ribose, to low-energy electrons (LEEs) is crucial for elucidating the molecular mechanisms of DNA strand breaks. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (TAR), a derivative of 2,3,4,5-Tetra-O-acetyl-D-ribose, serves as a vital model compound in these investigations because the acetyl groups mimic the connection to phosphate (B84403) groups in the DNA backbone. nih.govnih.gov

Dissociative Electron Attachment Studies on Tetra-O-acetyl-D-ribofuranose

Dissociative electron attachment (DEA) is a process where a molecule captures a free electron to form a transient negative ion (TNI), which then fragments. Studies on gaseous 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose have revealed its significant sensitivity to LEEs. nih.govnih.gov In crossed electron-molecular beam experiments, the formation of various anionic fragments is observed over a range of electron energies. nih.gov

Intense resonant signals are detected near 0 eV, which is a characteristic feature also observed in pure gas-phase sugars like ribose and 2-deoxyribose. nih.gov However, TAR exhibits additional strong resonances between 1.6 and 1.8 eV, a feature absent in its non-acetylated counterparts. nih.govnih.gov These higher-energy resonances are attributed to the formation of shape resonances where the additional electron is localized on the π* orbitals of the acetyl groups. nih.govnih.gov Weaker resonant features are also observed in the 7-11 eV range, corresponding to core-excited resonances. nih.gov

The dominant fragment ion observed across all energy domains is the acetate (B1210297) anion (CH₃COO⁻), formed by the cleavage of a C–O bond at one of the acetylated positions. nih.gov The table below summarizes the major fragments and the electron energies at which they are formed.

Fragment IonProposed FormulaPeak Electron Energy (eV)
Acetate AnionCH₃COO⁻Near 0, 1-3, 7-11
VariousC₄H₄O₅⁻ / C₅H₈O₂⁻ and othersNear 0, 1.6-1.8

This table is based on data from dissociative electron attachment studies on 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.gov

Understanding Decomposition Pathways of Acetylated Ribose under Electron Irradiation

The fragmentation patterns observed in DEA studies provide critical information about the decomposition pathways of acetylated ribose upon interaction with low-energy electrons. The prevalence of the acetate anion suggests that the acetyl groups are highly susceptible to cleavage. nih.gov

The decomposition of the transient negative ion of TAR involves not only simple single-bond ruptures but also more complex rearrangement reactions. nih.govnih.gov These findings indicate that the sugar unit, when modified with groups that can stabilize an excess electron, becomes an active site for electron-induced damage. This challenges the earlier notion that DNA damage is solely initiated at the nucleobases. The acetylated ribose model suggests that the sugar moiety itself can play a proactive role in the mechanisms leading to single-strand breaks in DNA when subjected to low-energy electron irradiation. nih.govnih.gov The decomposition processes highlight the fragility of the sugar-phosphate backbone under these conditions.

Elucidation of Reaction Mechanisms in Acetylation and Glycosylation Processes

Acetylated sugars like 2,3,4,5-Tetra-O-acetyl-D-ribose are crucial intermediates in synthetic carbohydrate chemistry, particularly in the formation of glycosidic bonds to create nucleosides and other glycoconjugates. wikipedia.org The acetyl groups serve as protecting groups for the hydroxyl functionalities, enhancing the molecule's stability and solubility in organic solvents, which facilitates controlled chemical transformations. wikipedia.org

The mechanism of glycosylation often involves the activation of the anomeric carbon (C1) of the acetylated ribose. For instance, in the synthesis of nucleoside analogues, a Lewis acid catalyst can promote the reaction between the acetylated sugar and a nucleobase. The reaction proceeds through the formation of a transient oxocarbenium ion intermediate, which is then attacked by the nucleophile (the nucleobase) to form the desired glycosidic bond. The stereochemical outcome of this reaction is influenced by the nature of the protecting groups and the reaction conditions.

In some instances, the mechanism can be similar to that of glycoside hydrolases. For example, in the cleavage of a glycosidic bond of a related compound, 5'-deoxy-2',3'-diacetyl-inosine, using a cation-exchange resin, a nucleophilic group from the resin attacks the anomeric center, forming a glycosyl intermediate. Subsequent acetolysis with acetic anhydride (B1165640) leads to the formation of the tri-acetylated deoxyribofuranose product. nih.gov This suggests that the reaction can proceed through an SN2-like mechanism with the involvement of a neighboring group participation from the acetyl group at C2, which can lead to the formation of a dioxolanium ion intermediate, often favoring the formation of a 1,2-trans glycosidic linkage.

Computational Chemistry and Molecular Dynamics Simulations of Ribose Systems

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to investigate the structure, dynamics, and reactivity of ribose and its derivatives at an atomic level. researchgate.net These methods complement experimental findings and offer insights that are often difficult to obtain through experiments alone. researchgate.net

MD simulations can be used to study the conformational landscape of acetylated ribose and how it interacts with its environment, such as in the active site of an enzyme. For example, simulations of L-ribose in the active site of xylose isomerase have been used to understand the interactions that govern substrate binding and reactivity. nih.gov These studies can reveal key hydrogen bonding networks and the distances between reacting atoms, explaining experimental observations of reaction rates. nih.gov

Furthermore, quantum chemistry calculations can be employed to study the electronic structure of acetylated ribose and to model reaction mechanisms, such as those involved in dissociative electron attachment. nih.gov These calculations can help to identify the orbitals where an excess electron is localized and to calculate the energy barriers for different fragmentation pathways, thus providing a deeper understanding of the processes observed in experimental studies. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 2,3,4,5 Tetra O Acetyl D Ribose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of acetylated ribose compounds. Both ¹H and ¹³C NMR provide critical information regarding the configuration of anomeric centers (stereochemistry) and the specific location of acetyl groups (regiochemistry).

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule, offering further confirmation of the carbohydrate backbone and the position of the carbonyl and methyl groups of the acetate (B1210297) functions. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign all proton and carbon signals, confirming connectivity and resolving ambiguities in complex structures.

Proton Assignment Reported Chemical Shift (ppm) in CDCl₃
H-1 (Anomeric)6.165
H-25.354
H-35.346
H-44.378
H-54.330, 4.154
Acetyl Protons (CH₃)2.135, 2.105, 2.098, 2.081
Data based on reported values for 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. chemicalbook.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about acetylated ribose compounds through fragmentation analysis. Chemical ionization techniques can yield molecular weight data from intact protonated or ammonium-capture ions with limited fragmentation. capes.gov.br

Under electron ionization (EI) or using collision-induced dissociation (CID) in tandem MS, the molecule breaks apart in a predictable manner. The resulting fragmentation pattern is a fingerprint that helps to identify the compound and deduce its structure. nih.gov The nomenclature developed by Domon and Costello is commonly used to designate carbohydrate fragments, where A, B, and C ions contain the non-reducing end, and X, Y, and Z ions contain the reducing end. nih.gov Glycosidic bond cleavages (producing B, C, Y, and Z ions) and cross-ring cleavages (producing A and X ions) provide information about the sequence and linkage of monosaccharide units. nih.govacs.org

For 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (molecular weight: 318.28 g/mol ), the mass spectrum shows characteristic fragment ions. chemicalbook.comnih.gov The loss of acetate and ketene (B1206846) moieties from the molecular ion is common. The fragmentation pattern provides significant clues about the substituent groups present. capes.gov.brlibretexts.org

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Identity
43.0100.0[CH₃CO]⁺ (Base Peak)
143.013.6Fragment from cleavage of the ribose ring
156.017.6Fragment from loss of multiple acetate groups
245.05.9[M - CH₃COO - CH₂CO]⁺
259.04.1[M - CH₃COO]⁺
Data based on reported mass spectrum for 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating 2,3,4,5-Tetra-O-acetyl-D-ribose from reaction byproducts, unreacted starting materials, and its own isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of acetylated ribose compounds. rsc.org The choice of stationary phase (column) and mobile phase is critical for achieving effective separation.

Reverse-Phase (RP) HPLC: This is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA). nih.govsielc.com RP-HPLC can effectively separate acetylated compounds based on their hydrophobicity. It has been used to separate isomers of O-acetyl-ADP-ribose. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like sugars and their derivatives. rsc.orghelixchrom.com It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. HILIC is effective in separating complex mixtures of carbohydrates and their anomers. nih.gov

Mixed-Mode Chromatography: Columns that combine multiple separation modes, such as HILIC and ion-exchange, can offer unique selectivity for separating closely related sugar derivatives like tetraacetyl ribofuranose and ribose. helixchrom.comhelixchrom.com

The separation of anomers (e.g., α and β forms) and other structural isomers of monosaccharides can be achieved using specialized chiral columns, demonstrating the high resolving power of modern HPLC techniques. researchgate.net

Technique Column Mobile Phase Application Reference
RP-HPLCVydac C18Water/Acetonitrile with 0.05% TFASeparation of O-acetyl-ADP-ribose isomers nih.gov
HILICAmaze HDAcetonitrile with 15 mM Ammonium Acetate (pH 4)Separation of Tetraacetyl Ribofuranose and Ribose helixchrom.comhelixchrom.com
RP-HPLCNewcrom R1Acetonitrile, Water, and Phosphoric AcidAnalysis of 1,2,3,5-Tetraacetyl-β-d-ribofuranose sielc.com
Chiral HPLCChiralpak AD-HWater/Acetonitrile (1:9, v/v)Separation of ribose anomers and enantiomers researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Since sugars and their acetylated forms are generally non-volatile, a derivatization step is required to increase their volatility and thermal stability. restek.comnih.gov

Common derivatization methods include:

Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov This is a widely used method for sugar analysis. restek.com

Oximation followed by Silylation: To prevent the formation of multiple isomers from ring-opening, an oximation step (e.g., with methoxylamine hydrochloride) is often performed before silylation. nih.govresearchgate.net This stabilizes the sugar in its open-chain form, typically resulting in two (syn and anti) isomers, which simplifies the resulting chromatogram. nih.gov

Acetylation: While the target compound is already acetylated, further derivatization with halogenated acyl groups (e.g., trifluoroacetyl) can enhance electron affinity and produce specific fragmentation patterns in the mass spectrometer. mdpi.com

Once derivatized, the compounds are separated on the GC column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. nih.gov GC-MS is particularly useful for analyzing complex mixtures and identifying regioisomers of acetylated compounds. nih.gov The analysis of D-Ribose derivatives, such as the tetrakis-O-(trimethylsilyl)-, O-methyloxime form, by GC-MS is well-established. nist.gov

X-ray Crystallography for Definitive Structural Elucidation of Crystalline Derivatives

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous and definitive determination of the three-dimensional structure of a molecule in the solid state. This technique is applicable to compounds that can be grown into single crystals of sufficient quality.

For acetylated ribose derivatives that are crystalline solids, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (melting point 81-83 °C), X-ray crystallography can provide precise data on bond lengths, bond angles, and absolute configuration. chemicalbook.comsigmaaldrich.com This information is crucial for:

Confirming the stereochemistry at each chiral center, including the anomeric carbon.

Determining the conformation of the furanose ring (e.g., envelope or twist conformation).

Validating the structural assignments made by spectroscopic methods like NMR.

Although obtaining a crystal structure for every derivative may not always be feasible, the crystallographic analysis of a key crystalline intermediate or derivative serves as a benchmark for confirming the structures of a whole series of related compounds. nih.gov

Future Directions and Emerging Research Avenues for 2,3,4,5 Tetra O Acetyl D Ribose

Development of Novel and Sustainable Synthetic Routes for Acetylated Ribose

The per-O-acetylation of carbohydrates is a cornerstone of their synthetic manipulation, enhancing solubility and protecting hydroxyl groups. numberanalytics.com Traditional methods for producing 2,3,4,5-Tetra-O-acetyl-D-ribose often involve reagents like acetic anhydride (B1165640) in pyridine (B92270), which are effective but pose environmental and safety concerns due to their toxicity and unpleasant odor. rsc.org Consequently, a significant future direction is the development of greener and more sustainable synthetic routes.

Recent research has explored solvent-free approaches and the use of eco-friendly catalysts. For instance, methods utilizing catalytic amounts of potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) have demonstrated efficient O-acylation of carbohydrates under solvent-free conditions, thereby avoiding hazardous solvents like pyridine. rsc.org Another promising avenue is the use of water as a solvent, which is non-toxic and abundant. numberanalytics.com A novel method has been described for the regioselective acetylation of carbohydrates in an aqueous solution using 1-acetylimidazole (B1218180) and tetramethyl-ammonium hydroxide (B78521) (TMAH) under mild conditions, offering an environmentally friendly alternative. rsc.orgresearchgate.net

The development of these green chemistry approaches aims to reduce the environmental impact by minimizing waste and utilizing renewable feedstocks and sustainable methods. numberanalytics.com

Table 1: Comparison of Traditional and Emerging Sustainable Acetylation Methods

FeatureTraditional Method (e.g., Acetic Anhydride/Pyridine)Emerging Sustainable Methods
Reagents Acetic anhydride, pyridine1-acetylimidazole, potassium fluoride, 18-crown-6
Solvent Pyridine (toxic, odorous)Water, solvent-free conditions
Catalyst Often requires a base like pyridine or DMAPLewis acids (e.g., Er(OTf)₃), tetramethyl-ammonium hydroxide
Conditions Can require elevated temperaturesOften mild conditions
Environmental Impact Higher, due to toxic reagents and solventsLower, reduced waste and use of benign substances

Exploration of New Derivatization Chemistries for Advanced Ribose-based Scaffolds

The furanosidic scaffold of D-ribose is a fundamental structure in cellular life, forming the backbone of nucleic acids. researchgate.net The derivatization of 2,3,4,5-Tetra-O-acetyl-D-ribose is crucial for the synthesis of a wide array of biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. madridge.org Future research will focus on exploring new derivatization chemistries to create advanced ribose-based scaffolds with novel functionalities.

This includes the synthesis of ribose-modified nucleotide analogues to probe structure-activity relationships at various receptors. For example, modifications to the ribose ring, such as creating constrained carbocyclic rings, can help in understanding the conformational requirements for ligand binding at P2Y₁ receptors. nih.gov Furthermore, the development of carbohydrate-based crown ethers incorporating ribose derivatives as chiral phase-transfer catalysts represents an innovative application of derivatization chemistry for asymmetric synthesis. mdpi.com The design and synthesis of RNA-based nanocages and scaffolds, which can be functionalized for applications in nanomedicine like targeted drug delivery, also represent a significant area of future exploration. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by continuous flow chemistry makes it an attractive platform for carbohydrate synthesis, a field often challenged by issues of selectivity and reproducibility. thieme-connect.de The integration of 2,3,4,5-Tetra-O-acetyl-D-ribose into flow chemistry and automated synthesis platforms is a key area for future development. Flow reactors allow for superior heat and mass transfer, improved process control, and enhanced safety, which are particularly beneficial for sensitive reactions like glycosylations. nih.gov

In the context of synthesizing nucleoside analogues, where acetyl groups serve as protecting groups for the ribose moiety, flow chemistry can enable telescoped reaction sequences, minimizing the need for intermediate isolation and purification. nih.gov This approach has been successfully demonstrated in the synthesis of some anticancer drugs. nih.gov Automated glycan assembly, which has already accelerated the study of oligosaccharides, can be further enhanced by incorporating flow chemistry techniques for the synthesis of the required protected monosaccharide building blocks, including acetylated ribose. thieme-connect.de

Table 2: Advantages of Flow Chemistry for Syntheses Involving Acetylated Ribose

AdvantageDescription
Precise Control Accurate regulation of temperature, reaction time, and mixing, leading to improved selectivity and reproducibility. thieme-connect.de
Enhanced Safety Small reactor volumes and better heat dissipation reduce the risks associated with exothermic reactions. nih.gov
Telescoped Reactions Multiple reaction steps can be performed sequentially in a continuous flow without isolating intermediates. nih.gov
Reproducibility Consistent reaction conditions lead to more reliable and reproducible outcomes. thieme-connect.de
Scalability Easier to scale up production compared to traditional batch processes.

Expanded Applications in Materials Science and Chemical Tool Development

Beyond its traditional role in nucleoside synthesis, 2,3,4,5-Tetra-O-acetyl-D-ribose and its derivatives are finding new applications in materials science and as chemical tools. A notable example is the use of ribose as a non-toxic crosslinker for creating 3D porous collagen scaffolds for tissue engineering applications. nih.govresearchgate.net Glycation with ribose has been shown to improve the structural integrity and mechanical properties of these scaffolds, making them suitable for applications like cartilage regeneration. nih.gov

In the realm of chemical biology, acetylated ribose derivatives are instrumental in synthesizing probes to study biological processes. For instance, the synthesis of O-acetyl-ADP-ribose and its non-hydrolyzable analogs allows for the investigation of their interactions with proteins like the macro domain of histone H2A1.1. rsc.org The modification of mRNA with acetyl groups at the 2'-OH positions of ribose residues has been shown to not inactivate the mRNA and can even enhance its stability against ribonucleases, opening up possibilities for developing more robust RNA-based therapeutics. nih.gov

Synergistic Research with Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial in advancing our understanding and application of complex molecules like 2,3,4,5-Tetra-O-acetyl-D-ribose. In silico design and molecular modeling are powerful tools for predicting the properties and reactivity of ribose-based scaffolds, guiding experimental efforts.

For example, molecular modeling studies of ribose-modified ligands have been used to understand the conformational preferences for binding to specific receptors. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to study the mechanisms of reactions like the deacetylation of acetylated sugars, providing insights into factors like the anomeric effect that governs reactivity. mdpi.com Furthermore, the in silico design of complex three-dimensional structures, such as RNA-based nanocubes, allows for the rational engineering of self-assembling nanoscaffolds with precise control over their geometry and functionality before their actual synthesis and experimental verification. nih.gov This integrated approach accelerates the discovery and optimization of new synthetic routes and applications for acetylated ribose derivatives.

Q & A

Q. How should researchers address discrepancies between theoretical and observed molecular weights?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For example, a theoretical m/z of 318.0951 (C₁₃H₁₈O₉) must match experimental HRMS data within ±2 ppm. Deviations >5 ppm suggest impurities or incorrect structural assignments .

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound?

  • Methodological Answer : Dose-response curves (e.g., IC₅₀ values in enzyme inhibition assays) require nonlinear regression models (e.g., Hill equation). Use bootstrap resampling to estimate confidence intervals for small sample sizes (n < 6), as recommended in pharmacological studies .

Applications in Drug Development

Q. How is 2,3,4,5-Tetra-O-acetyl-D-ribose used in prodrug design?

  • Methodological Answer : The acetyl groups protect ribose during oral administration, with enzymatic hydrolysis in vivo releasing active D-ribose. In vitro hydrolysis studies (e.g., using porcine liver esterase) simulate metabolic activation. LC-MS/MS quantifies prodrug conversion rates in plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.